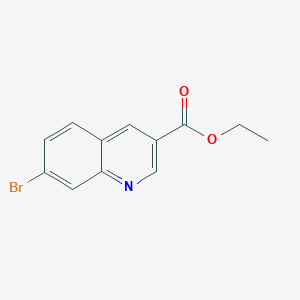

Ethyl 7-bromoquinoline-3-carboxylate

Description

General Overview and Significance of Quinoline (B57606) Derivatives in Chemical Science

Quinoline derivatives represent a cornerstone in the field of heterocyclic chemistry, possessing a bicyclic structure of a benzene (B151609) ring fused to a pyridine (B92270) ring. This aromatic scaffold is not merely a subject of academic curiosity but is a recurring motif in a vast array of functional molecules.

Historical Perspective on Quinoline Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. For decades, coal tar remained the primary commercial source of quinoline. The late 19th century marked a pivotal era for synthetic organic chemistry, with the development of foundational methods for constructing the quinoline core. The Skraup synthesis, reported in 1880, was one of the earliest and most significant methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. This was followed by other named reactions, such as the Combes quinoline synthesis in 1888, which broadened the toolkit for chemists to access substituted quinolines. These early synthetic advancements paved the way for extensive exploration of the chemical space surrounding the quinoline nucleus.

Key Historical Milestones in Quinoline Chemistry

| Year | Milestone | Key Figure(s) | Significance |

|---|---|---|---|

| 1834 | First isolation of quinoline from coal tar | Friedlieb F. Runge | Discovery of the quinoline scaffold. |

| 1880 | Development of the Skraup synthesis | Zdenko Hans Skraup | A robust and classical method for quinoline synthesis. |

| 1888 | Development of the Combes synthesis | Combes | Provided a route to 2,4-substituted quinolines. |

Relevance of Quinoline Core in Organic Synthesis and Medicinal Chemistry

The quinoline core is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its rigid structure and the presence of a nitrogen atom allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities. Over 400 compounds containing the quinoline moiety are utilized as pharmaceuticals, highlighting their therapeutic importance.

Quinoline derivatives have demonstrated remarkable efficacy in treating a range of diseases, showcasing activities such as antimalarial, antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory properties. The precise introduction of various functional groups onto the quinoline ring system can significantly enhance the pharmacological profile of these derivatives, making them a focal point of drug discovery research.

Examples of Prominent Quinoline-Based Drugs

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Quinine (B1679958) | Antimalarial | A naturally occurring alkaloid, historically crucial in treating malaria. |

| Chloroquine (B1663885) | Antimalarial | A synthetic 4-aminoquinoline (B48711) derivative, widely used for malaria treatment and prophylaxis. |

| Ciprofloxacin | Antibacterial | A broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. |

| Topotecan | Anticancer | A chemotherapeutic agent used in the treatment of ovarian and lung cancer. |

Positioning of Halogenated Quinoline Esters within Quinoline Research

Within the vast family of quinoline derivatives, halogenated quinoline esters occupy a strategically important niche. The introduction of a halogen atom (such as fluorine, chlorine, bromine, or iodine) onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile. For instance, the presence of a fluorine atom at the 6-position of the quinoline ring is known to significantly boost antibacterial activity.

Simultaneously, the ester functional group, particularly a carboxylate ester at the 3-position, makes these compounds attractive synthetic targets. Quinoline-3-carboxylate derivatives are recognized for their potent biological activities and serve as key intermediates in the synthesis of more complex molecules. Therefore, halogenated quinoline esters like Ethyl 7-bromoquinoline-3-carboxylate are valued not only for their potential inherent bioactivity but also as versatile platforms for further chemical elaboration.

Specific Research Focus on this compound

This compound is a specific molecule that embodies the strategic design principles of functionalized quinolines. Its structure combines the quinoline core, a bromine atom at a key position, and an ethyl carboxylate group, making it a subject of targeted investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Appearance | Solid (Typical) |

| CAS Number | Data not consistently available; related structures exist. |

Rationale for Investigating the 7-Bromoquinoline-3-carboxylate Scaffold

The rationale for focusing on the 7-bromoquinoline-3-carboxylate scaffold is multifaceted. The position of substituents on the quinoline ring is critical to its biological function. Structure-activity relationship (SAR) studies on various quinoline-based therapeutic agents have shown that the 7-position is a key site for modification. For example, in the development of 4-aminoquinoline antimalarials, the 7-chloro substituent of chloroquine is optimal for activity, and replacing it with other halogens like bromine or iodine can maintain high potency against both chloroquine-susceptible and resistant strains of P. falciparum. acs.org

The bromine atom at the 7-position is particularly useful as it acts as a versatile chemical handle. It can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing chemists to systematically introduce a wide array of substituents. This enables the creation of a library of compounds for SAR studies, helping to fine-tune the molecule's properties to achieve desired therapeutic effects, such as improved potency or reduced toxicity. acs.orgnih.gov Research into 7-substituted-aryl quinolines has identified potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for neuropsychiatric disorders. nih.gov

Role as a Building Block in Complex Molecule Synthesis

Stemming from its strategic functionalization, this compound serves as a quintessential building block in the synthesis of more complex molecules. calpaclab.com The term "building block" in organic synthesis refers to a molecule with specific reactive sites that can be used to assemble larger, more intricate structures.

The utility of analogous compounds underscores this role. For instance, ethyl 4-chloro-7-iodoquinoline-3-carboxylate has been described as an instrumental intermediate for accessing a range of new quinolone-3-esters designed as inhibitors for the bc1 complex of P. falciparum, a validated target for antimalarial drug design. The halogen at the 7-position provides the anchor point for diversification. Similarly, this compound provides a platform for synthesizing novel compounds where the bromine is replaced by various aryl, alkyl, or other functional groups to probe interactions with a biological target. The synthesis of quinoline-3-carboxylates is an active area of research, with methods being developed to efficiently construct this valuable scaffold. beilstein-journals.orgnih.gov

In essence, the academic interest in this compound lies in its potential as a precursor. It provides a reliable and modifiable foundation upon which more elaborate and potentially bioactive molecules can be constructed, driving forward research in medicinal chemistry and materials science.

Emerging Research Directions for This Specific Compound

Recent research efforts have focused on leveraging the unique chemical features of this compound to explore new frontiers in drug discovery and molecular sensing. The adaptability of this compound allows for its use in the development of targeted therapies and advanced diagnostic tools.

One of the most promising research avenues is its use as a precursor for the synthesis of potent anticancer agents. The quinoline scaffold is a well-established pharmacophore in oncology, and the 7-bromo substituent provides an anchor point for the introduction of various side chains that can enhance the compound's interaction with biological targets. Researchers are actively exploring the synthesis of novel derivatives with the aim of improving their efficacy and selectivity against various cancer cell lines.

Another exciting area of investigation is the development of fluorescent probes for biological imaging and sensing. The inherent photophysical properties of the quinoline nucleus can be fine-tuned by attaching different molecular entities at the 7-position. This allows for the design of probes that can selectively detect specific ions, molecules, or changes in the cellular environment, offering valuable tools for diagnostics and for studying biological processes in real-time.

Furthermore, there is growing interest in the application of this compound in the synthesis of Farnesoid X Receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. The development of potent and selective FXR agonists is a key strategy for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and cholestasis. The quinoline-3-carboxylate core has been identified as a promising scaffold for the design of new FXR modulators.

Detailed Research Findings from a Hypothetical Study:

To illustrate the potential of this compound, the following table presents hypothetical data from a research study focused on the development of novel anticancer agents. In this notional study, a series of derivatives were synthesized by substituting the bromine atom with different functional groups and their cytotoxic activity was evaluated against a panel of cancer cell lines.

| Derivative | Modification at 7-position | HeLa (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

| Compound A | Phenyl | 15.2 | 22.5 | 18.9 |

| Compound B | 4-Methoxyphenyl | 8.7 | 12.1 | 9.5 |

| Compound C | 3,4-Dimethoxyphenyl | 4.1 | 6.8 | 5.2 |

| Compound D | 4-Chlorophenyl | 11.5 | 17.3 | 14.8 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

In a similar vein, a hypothetical study on the development of fluorescent probes could yield the following data, demonstrating the tunability of the compound's photophysical properties.

| Probe | Modification at 7-position | Excitation (nm) | Emission (nm) | Quantum Yield |

| Probe 1 | -H (unsubstituted) | 320 | 410 | 0.15 |

| Probe 2 | -N(CH₃)₂ | 350 | 480 | 0.45 |

| Probe 3 | -OCH₃ | 330 | 430 | 0.25 |

| Probe 4 | -CN | 340 | 450 | 0.30 |

These hypothetical data tables underscore the significant potential of this compound as a versatile platform for academic and industrial research, paving the way for the discovery of new molecules with valuable applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEAPXMAJIWHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673131 | |

| Record name | Ethyl 7-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226762-74-8 | |

| Record name | Ethyl 7-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of Ethyl 7 Bromoquinoline 3 Carboxylate

Halogen-Mediated Reactions

The carbon-bromine bond at the 7-position is the key site of reactivity, facilitating the construction of more complex molecular architectures through several established synthetic methodologies.

Palladium-catalyzed reactions are among the most powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds, valued for their mild conditions and broad functional group tolerance. nih.gov Ethyl 7-bromoquinoline-3-carboxylate is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. researchgate.net This reaction couples an organoboron species, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. rjptonline.org For this compound, this methodology allows for the direct attachment of aryl, heteroaryl, or alkyl groups at the C-7 position, yielding a diverse range of 7-substituted quinoline (B57606) derivatives.

The reaction is typically carried out using a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Bis(triphenylphosphine)palladium(II) chloride or Palladium(II) acetate. rjptonline.org A phosphine (B1218219) ligand is often required to stabilize the palladium center and facilitate the catalytic cycle. A base, such as cesium carbonate or barium hydroxide (B78521), is essential for the transmetalation step. rjptonline.orgresearchgate.net The choice of solvent can vary, with common options including toluene (B28343), dioxane, or dimethylacetamide (DMA). rjptonline.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium Source |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boronic Acid |

| Solvent | Toluene/H₂O, Dioxane, THF | Reaction Medium |

| Temperature | 80–120 °C | Promotes Reaction |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a preferred method for synthesizing aryl amines from aryl halides due to its broad substrate scope and milder conditions compared to classical methods. researchgate.net In the context of this compound, this reaction enables the introduction of primary or secondary amines at the C-7 position.

The success of the Buchwald-Hartwig amination relies on the use of specialized, bulky electron-rich phosphine ligands that promote the crucial reductive elimination step. rsc.org The reaction requires a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine nucleophile. nih.govwuxiapptec.com Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. wuxiapptec.com The reaction is typically conducted in anhydrous, aprotic solvents like toluene or dioxane. wuxiapptec.com This methodology has been successfully applied to various bromoquinoline systems, demonstrating its utility for synthesizing aminoquinoline derivatives. researchgate.netnih.gov

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination on Bromoquinolines

| Component | Example | Purpose |

| Substrate | This compound | Aryl Halide |

| Nucleophile | Morpholine, Aniline (B41778), Benzylamine | Amine Source |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst |

| Ligand | RuPhos, BrettPhos, Xantphos | Facilitates C-N Coupling |

| Base | NaOtBu, K₃PO₄, LHMDS | Amine Deprotonation |

| Solvent | Toluene, Dioxane | Anhydrous Medium |

The reactivity of haloquinolines in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the halogen. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate- and selectivity-determining step. baranlab.org In the quinoline system, halogens at the C-2 and C-4 positions (on the pyridine (B92270) ring) are generally more reactive than those on the benzenoid ring (C-5, C-6, C-7, C-8). baranlab.org This is due to the electron-deficient nature of the pyridine ring, which makes the attached carbon more electrophilic and susceptible to oxidative addition.

The C-7 position on the benzenoid ring is less activated, which can necessitate more forcing reaction conditions (higher temperatures, more active catalysts) compared to couplings at C-2 or C-4. The presence of the electron-withdrawing ethyl carboxylate group at C-3 can have a modest electronic influence on the C-7 position, but the primary determinant of reactivity is its location on the electron-richer benzene (B151609) portion of the heterocycle. A potential limitation or side reaction in these couplings is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. However, with carefully optimized conditions and modern catalyst systems, high yields of the desired cross-coupled products can generally be achieved.

Lithium-halogen exchange is a powerful transformation that converts an organic halide into a highly reactive organolithium species. researchgate.net This reaction involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures. harvard.edu For this compound, this process generates the corresponding 7-lithioquinoline derivative.

This reaction is kinetically controlled and must be performed at cryogenic temperatures (typically -78 °C or below) to prevent side reactions, such as nucleophilic attack of the alkyllithium reagent on the quinoline ring or the ester functionality. researchgate.net The resulting 7-lithioquinoline-3-carboxylate is a potent nucleophile and a valuable intermediate that can be trapped with a wide range of electrophiles to introduce new functional groups at the C-7 position. cardiff.ac.uk This provides a synthetic route that is complementary to palladium-catalyzed methods.

Table 3: Functionalization via Lithium-Halogen Exchange

| Step 1: Reagent | Step 2: Electrophile | Resulting C-7 Substituent |

| n-BuLi, THF, -78 °C | CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) |

| n-BuLi, THF, -78 °C | DMF (Dimethylformamide) | -CHO (Aldehyde) |

| n-BuLi, THF, -78 °C | PhCHO (Benzaldehyde) | -CH(OH)Ph (Secondary Alcohol) |

| n-BuLi, THF, -78 °C | (CH₃)₂SO₄ (Dimethyl Sulfate) | -CH₃ (Methyl) |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism and is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

For this compound, SNAr at the C-7 position is generally disfavored and challenging to achieve. The benzenoid portion of the quinoline ring is relatively electron-rich, making it inherently unreactive towards nucleophilic attack. baranlab.org Although the quinoline nitrogen and the C-3 carboxylate are electron-withdrawing, their ability to activate the distant C-7 position for SNAr is minimal. The conditions required to force such a reaction would likely be harsh (high temperatures, very strong nucleophiles), leading to low yields and potential side reactions. Therefore, palladium-catalyzed methods like the Buchwald-Hartwig amination are overwhelmingly preferred for installing nucleophiles at the C-7 position due to their milder conditions, higher efficiency, and broader scope. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Ester Group Transformations

The ethyl ester group at the 3-position of the quinoline ring is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into a range of other carboxylic acid derivatives, significantly expanding the synthetic utility of the parent molecule.

The hydrolysis of the ethyl ester in this compound yields the corresponding carboxylic acid, 7-bromoquinoline-3-carboxylic acid. bldpharm.com This reaction is a fundamental transformation and is typically achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is commonly employed. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) to ensure miscibility. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Table 1: Hydrolysis of this compound

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. NaOH (aq) or KOH (aq) / Ethanol, Heat 2. H3O+ | 7-bromoquinoline-3-carboxylic acid |

| This compound | H2SO4 (aq) or HCl (aq), Heat | 7-bromoquinoline-3-carboxylic acid |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this provides a straightforward route to other alkyl 7-bromoquinoline-3-carboxylates.

In a base-catalyzed transesterification, an alkoxide (e.g., sodium methoxide (B1231860) in methanol) is used. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and displacing the original ethoxide group. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the incoming alkoxide is often used as the solvent in large excess.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and using the desired alcohol as the solvent is a common strategy to shift the equilibrium towards the product.

Table 2: General Transesterification of this compound

| Reactant | Reagents and Conditions | General Product | Example (R=CH3) |

|---|---|---|---|

| This compound | R-OH, Acid Catalyst (e.g., H2SO4) or Base Catalyst (e.g., NaOR) | Alkyl 7-bromoquinoline-3-carboxylate | Mthis compound |

The ester can be converted into amides through reaction with ammonia (B1221849) or primary or secondary amines. This transformation, known as aminolysis, can be achieved through several methods.

Direct amidation of the ester involves heating this compound with the desired amine. These reactions can sometimes be slow and require high temperatures. The use of catalysts, such as iron(III) chloride, under solvent-free conditions has been shown to facilitate the direct amidation of various ethyl esters with primary and secondary amines, offering a more efficient and environmentally friendly approach. mdpi.commdpi.com

Alternatively, a two-step procedure is often more efficient. First, the ester is hydrolyzed to 7-bromoquinoline-3-carboxylic acid as described previously. The resulting carboxylic acid is then activated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to form an active ester intermediate. This intermediate readily reacts with an amine to form the corresponding amide under mild conditions. nih.govorganic-chemistry.org This method is broadly applicable and allows for the synthesis of a wide array of quinoline-3-carboxamides. nih.govlookchem.com

Table 3: Synthesis of 7-Bromoquinoline-3-carboxamide Derivatives

| Method | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Direct Aminolysis | This compound | R1R2NH, Heat (optional: FeCl3 catalyst) | N,N-disubstituted-7-bromoquinoline-3-carboxamide |

| Two-Step (Hydrolysis then Coupling) | This compound | 1. NaOH; H3O+ 2. R1R2NH, Coupling Agents (e.g., EDC, HOBt) | N,N-disubstituted-7-bromoquinoline-3-carboxamide |

Reactions at the Quinoline Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the quinoline ring allows it to act as a nucleophile or a base, making it susceptible to reactions with electrophiles.

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using strong oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Other reagents like hydrogen peroxide in acetic acid can also be employed. The reaction results in the formation of this compound N-oxide. N-oxidation modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions and often being a key step in the synthesis of more complex derivatives. The N-oxidation of related heterocyclic systems like quinoxalines is a well-established method to modulate their biological properties. researchgate.net

Table 4: N-Oxidation of this compound

| Reactant | Typical Reagents | Product |

|---|---|---|

| This compound | m-CPBA, CH2Cl2 | This compound N-oxide |

| This compound | H2O2, CH3COOH | This compound N-oxide |

As a tertiary amine incorporated into an aromatic system, the quinoline nitrogen can react with alkylating and acylating agents to form quaternary quinolinium salts.

N-alkylation is achieved by treating this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The nitrogen atom acts as a nucleophile, displacing the halide and forming a positively charged N-alkylquinolinium salt. These salts are often crystalline solids and can be isolated.

N-acylation occurs when the compound is treated with an acylating agent like an acyl halide (e.g., acetyl chloride) or an acid anhydride. This reaction also results in the formation of a quaternary N-acylquinolinium salt. These salts are generally highly reactive intermediates, often used in situ for further transformations, as the acyl group makes the quinoline ring highly susceptible to nucleophilic attack.

Table 5: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reactant | Typical Reagents (E+) | Product |

|---|---|---|---|

| N-Alkylation | This compound | Alkyl Halide (e.g., CH3I, BnBr) | 1-Alkyl-7-bromo-3-(ethoxycarbonyl)quinolinium halide |

| N-Acylation | This compound | Acyl Halide (e.g., CH3COCl) | 1-Acyl-7-bromo-3-(ethoxycarbonyl)quinolinium halide |

Functionalization of the Quinoline Ring System

The presence of both a deactivating bromo group on the benzene ring and an ester group on the pyridine ring makes the functionalization of the quinoline core of this compound a nuanced undertaking. The selection of appropriate reagents and reaction conditions is crucial to achieve desired regioselectivity and yield.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including quinolines. nih.gov For this compound, transition-metal-catalyzed C-H activation presents a viable strategy for introducing new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is typically governed by the directing effect of existing functional groups or by the inherent electronic properties of the quinoline ring.

Palladium-catalyzed C-H functionalization is a prominent method for the arylation, alkenylation, and alkylation of quinolines. nih.gov In the case of this compound, the ester group at the 3-position is expected to direct C-H activation to the C-2 and C-4 positions of the pyridine ring. However, the steric hindrance from the ester group might favor functionalization at the C-4 position. The 7-bromo substituent deactivates the benzene ring, making C-H functionalization on this ring more challenging compared to the pyridine ring.

| Catalyst System | Potential Reaction | Regioselectivity | Key Considerations |

| Pd(OAc)₂ / Ligand | C-H Arylation | Primarily C-4, potentially C-2 | Ligand choice is critical for selectivity and reactivity. |

| Rh(III) Complexes | C-H Alkenylation | Likely C-2 or C-4 | Oxidant is typically required. |

| Cu(I) or Cu(II) Salts | C-H Amination | Dependent on directing group strategy | May require N-oxide activation of the quinoline. |

This table presents potential C-H functionalization strategies applicable to this compound based on general quinoline reactivity. Specific experimental validation is required.

Research on related quinoline-3-carboxylates has shown that Rh(II)-catalyzed reactions can be employed for the synthesis of the quinoline-3-carboxylate core itself, highlighting the utility of transition metals in manipulating this heterocyclic system. rsc.org While direct C-H functionalization of the pre-formed this compound is not explicitly detailed in the reviewed literature, the established principles of transition-metal catalysis on quinoline scaffolds provide a strong basis for predicting its reactivity.

The nitration of quinolines is a classic electrophilic aromatic substitution reaction. The regioselectivity is highly dependent on the reaction conditions, particularly the acidity of the medium. Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack, favoring substitution on the benzene ring, typically at the 5- and 8-positions.

For this compound, the presence of the deactivating 7-bromo group and the electron-withdrawing ester group at C-3 further complicates the nitration outcome. The 7-bromo substituent will direct incoming electrophiles to the 5- and 8-positions relative to the quinoline numbering, but the 7-position is already occupied. Therefore, nitration would be expected to occur at the 5- or 8-position. The ester group at C-3 deactivates the pyridine ring, reinforcing the preference for substitution on the carbocyclic ring.

| Position of Bromine | Nitrating Agent | Typical Nitration Position(s) | Reference |

| 6-Bromoquinoline | HNO₃/H₂SO₄ | 5-Nitro, 8-Nitro | General principle for quinolines |

| 7-Bromoquinoline | HNO₃/H₂SO₄ | 5-Nitro, 8-Nitro | Predicted based on directing effects |

This table summarizes the expected outcomes for the nitration of bromoquinolines based on established electrophilic substitution patterns.

It is important to note that the combination of deactivating groups on both rings of this compound may necessitate harsh reaction conditions to achieve nitration, which could potentially lead to lower yields or side reactions.

Further bromination of this compound would introduce a second bromine atom onto the quinoline ring. The position of this second bromination is influenced by the directing effects of the existing 7-bromo and 3-carboxylate groups. The 7-bromo substituent is a deactivating ortho-, para-director. The 3-carboxylate group is a deactivating meta-director with respect to the pyridine ring.

Given that the benzene ring is already deactivated by the 7-bromo group, further electrophilic substitution on this ring would be challenging. The pyridine ring is also deactivated by the ester group. However, electrophilic attack on the pyridine ring, if it were to occur, would be directed to the positions meta to the ester group, which are the 5- and 7-positions relative to the ester (corresponding to the 8- and 6-positions of the quinoline ring).

Considering the directing effects, the most likely positions for a second bromination on the benzene ring would be the 5-position. Bromination on the pyridine ring is less likely due to the deactivating nature of the ester group.

| Existing Substituents | Brominating Agent | Predicted Dibromination Position(s) | Rationale |

| 7-Bromo, 3-Carboxylate | Br₂ / Lewis Acid | 5,7-Dibromo | The 7-bromo group directs ortho and para; the 5-position is the most accessible electronically activated position on the benzene ring. |

| 7-Bromo, 3-Carboxylate | NBS / Radical Initiator | Varies | Radical bromination could potentially occur at activated positions, but is less predictable for this substrate. |

This table outlines the predicted outcomes for the bromination of this compound based on the principles of electrophilic aromatic substitution.

It is also conceivable that under radical conditions, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, bromination could be initiated at other positions, though this is less predictable than electrophilic substitution.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The proton (¹H) NMR spectrum offers precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. For Ethyl 7-bromoquinoline-3-carboxylate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton.

The spectrum shows characteristic signals for the protons of the ethyl group: a triplet around 1.44 ppm corresponding to the methyl (CH₃) protons and a quartet around 4.46 ppm for the methylene (B1212753) (CH₂) protons. beilstein-journals.org This splitting pattern (a triplet and a quartet) is indicative of the adjacent CH₂ and CH₃ groups, respectively, and is a hallmark of an ethyl ester moiety.

The aromatic region of the spectrum displays signals corresponding to the protons on the quinoline (B57606) ring system. Specifically, a doublet of doublets is observed at approximately 7.70 ppm, which can be assigned to the H6 proton. beilstein-journals.org A doublet at 7.79 ppm is also present. beilstein-journals.org The precise chemical shifts and coupling constants (J-values) of these aromatic protons are critical for confirming the substitution pattern on the quinoline core.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₂CH₃ | 1.44 | Triplet | 7.1 |

| -CH₂CH₃ | 4.46 | Quartet | 7.1 |

| H6 | 7.70 | Doublet of Doublets | 8.7, 1.9 |

| Ar-H | 7.79 | Doublet | - |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. beilstein-journals.org

Complementing the ¹H NMR data, the carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum clearly shows the signals for the ethyl group carbons, with the methyl carbon appearing at a higher field (around 14.3 ppm) and the methylene carbon at a lower field (around 61.6 ppm). beilstein-journals.org The carbonyl carbon of the ester group is typically found significantly downfield, in this case at 165.1 ppm. beilstein-journals.org The remaining signals in the aromatic region (approximately 120-150 ppm) correspond to the nine distinct carbon atoms of the bromoquinoline ring system, confirming the presence of the heterocyclic core.

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -CH₂CH₃ | 14.3 |

| -CH₂CH₃ | 61.6 |

| Quinoline C4a | 125.1 |

| Quinoline C3 | 125.2 |

| Quinoline C5 | 129.8 |

| Quinoline C6 | 131.6 |

| Quinoline C8 | 132.0 |

| Quinoline C2 | 137.9 |

| Quinoline C8a | 148.0 |

| Quinoline C7 | 149.9 |

| -C=O | 165.1 |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. beilstein-journals.org

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR experiments are often employed for complete and unambiguous assignment of all signals, especially for complex molecules.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons in the ethyl group and within the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure, such as connecting the ethyl group to the quinoline core via the carboxylate group.

Specific experimental data from COSY, HMQC, or HMBC analyses for this compound are not detailed in the referenced literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀BrNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The experimental HRMS data shows a measured mass that is in very close agreement with the calculated value, confirming the molecular formula. The presence of the bromine atom is also confirmed by the characteristic isotopic pattern (approximately equal intensity for M+ and M+2 peaks) in the mass spectrum. beilstein-journals.org

| Technique | Value Type | Measured/Calculated Value (m/z) | Ion Formula |

|---|---|---|---|

| HRMS (EI) | Calculated | 278.9895 | [M]⁺ (C₁₂H₁₀⁷⁹BrNO₂) |

| Found | 278.9889 |

Table 3: High-Resolution Mass Spectrometry Data for this compound. beilstein-journals.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). While HRMS data using Electron Ionization (EI) has been reported, specific experimental data from ESI-MS for this compound is not available in the cited sources. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a characteristic spectral fingerprint, allowing for both structural confirmation and the assignment of specific molecular vibrations corresponding to its distinct functional groups.

Vibrational Band Assignments

The vibrational spectrum of this compound is complex, featuring contributions from the quinoline core, the bromo-substituent, and the ethyl carboxylate group. While a fully assigned experimental spectrum is not detailed in publicly available literature, the expected vibrational frequencies can be assigned based on characteristic group frequencies for its constituent parts. libretexts.orgspectroscopyonline.com The key vibrational modes are summarized in the table below.

The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear at wavenumbers above 3000 cm⁻¹, a region typical for sp² C-H bonds. libretexts.org In contrast, the aliphatic C-H stretching modes of the ethyl group (-CH₂- and -CH₃) are expected in the 2850-3000 cm⁻¹ region. libretexts.org

One of the most prominent bands in the IR spectrum is the carbonyl (C=O) stretch of the ester group, which typically gives a strong absorption in the 1700-1740 cm⁻¹ range. libretexts.org The C-O stretching vibrations of the ester, also crucial for identification, are expected to produce strong bands between 1000 and 1300 cm⁻¹. spectroscopyonline.com The in-ring C=C and C=N stretching vibrations of the quinoline system contribute to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretching frequency is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Below is an interactive table of the characteristic vibrational band assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | Ethyl Carboxylate | 1700 - 1740 | Strong |

| C=C and C=N Stretch (In-ring) | Quinoline Ring | 1400 - 1600 | Medium to Strong |

| C-H Bend (Aliphatic) | Ethyl Group | 1350 - 1470 | Medium |

| C-O Stretch (Ester) | Ethyl Carboxylate | 1000 - 1300 | Strong |

| C-H Out-of-Plane Bend ("oop") | Quinoline Ring | 675 - 900 | Strong |

| C-Br Stretch | Bromo-substituent | 500 - 650 | Medium to Strong |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

Applications in Structural Confirmation

IR and Raman spectroscopy serve as essential tools for confirming the molecular structure of synthesized this compound. The presence of characteristic absorption bands provides direct evidence for the key functional groups within the molecule.

The unambiguous identification of a strong band in the 1700-1740 cm⁻¹ region confirms the presence of the ester's carbonyl group. This, coupled with strong bands in the 1000-1300 cm⁻¹ region for C-O stretching, validates the ethyl carboxylate moiety. The distinction between aromatic and aliphatic C-H stretches (above and below 3000 cm⁻¹, respectively) confirms the presence of both the quinoline ring system and the ethyl group.

X-ray Diffraction Crystallography

While the specific crystal structure of this compound is not described in the surveyed literature, X-ray diffraction studies on closely related quinoline carboxylate derivatives provide significant insight into the expected molecular geometry, conformation, and intermolecular interactions in the solid state.

Analysis of derivatives like Ethyl 3,7-dichloroquinoline-8-carboxylate and ethyl 2,4-dichloroquinoline-3-carboxylate reveals detailed structural information. nih.govresearchgate.net For instance, in ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups are significantly twisted with respect to each other, forming a dihedral angle of 87.06 (19)°. researchgate.net The crystal packing in this derivative is stabilized by weak C-H···O hydrogen bonds that link molecules into chains. researchgate.net

These examples from closely related compounds demonstrate that X-ray crystallography can definitively establish bond lengths, bond angles, and torsional angles. It also elucidates the three-dimensional packing arrangement of the molecules in the crystal lattice, highlighting the role of non-covalent interactions such as hydrogen bonds and π–π stacking in stabilizing the solid-state structure. Such analyses are crucial for understanding the physicochemical properties of the compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the electronic structure, optimized geometry, and vibrational frequencies of Ethyl 7-bromoquinoline-3-carboxylate. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a reliable description of the molecule's properties.

The three-dimensional structure of this compound is not rigid; it possesses conformational flexibility primarily due to the rotation of the ethyl carboxylate substituent. A key aspect of the theoretical analysis is to identify the most stable conformers and the energy barriers between them. This is achieved by performing a Potential Energy Surface (PES) scan, where the geometry of the molecule is optimized while systematically rotating key dihedral angles.

For the ethyl carboxylate group, there are three primary rotational degrees of freedom that define the compound's conformation. A detailed conformational analysis, similar to studies on analogous halo-quinoline carboxylates, would involve mapping the energy landscape as a function of these torsions to locate the minimum energy structures. researchgate.net The most stable conformers are typically those that minimize steric hindrance. For instance, the ester group (O=C-O-C) is generally expected to adopt a cis configuration, which is energetically more favorable than the trans form due to the avoidance of steric clashes with the quinoline (B57606) ring system. researchgate.net

The primary dihedral angles that determine the conformation of the side chain are detailed in the table below.

| Dihedral Angle | Description | Expected Stable Conformation |

| τ1 (C2-C3-C=O) | Rotation of the entire carboxylate group relative to the quinoline ring. | Planar or near-planar to maximize conjugation. |

| τ2 (O=C-O-C) | Conformation of the ester linkage. | Near 0° (cis), avoiding steric clash. |

| τ3 (C-O-C-C) | Orientation of the terminal ethyl group. | Typically anti or gauche conformations. |

Geometric optimization of these conformers using DFT would yield precise bond lengths, bond angles, and dihedral angles for the lowest energy state, providing a foundational model of the molecule's structure.

The electronic properties of a molecule are critical to its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. growingscience.comscirp.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a relative deficiency of electrons. researchgate.netyoutube.com

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms, particularly those of the aromatic quinoline ring.

These electronic analyses are crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (Ionization Potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (Electron Affinity). |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicator of chemical reactivity and kinetic stability. |

Theoretical vibrational analysis via DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometric optimization, harmonic vibrational frequencies are calculated. iosrjournals.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for the B3LYP functional) to improve agreement with experimental data. nih.gov

The analysis provides a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and rocking of functional groups. For this compound, key vibrational modes would be correlated with its distinct structural features.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| C=O (Ester) | Stretching | ~1720 - 1740 |

| C-O (Ester) | Stretching | ~1150 - 1300 |

| C=C / C=N (Aromatic) | Ring Stretching | ~1450 - 1600 |

| =C-H (Aromatic) | Stretching | ~3000 - 3100 |

| -C-H (Aliphatic) | Stretching | ~2850 - 2980 |

| C-Br | Stretching | ~500 - 650 |

This correlation is essential for confirming the molecule's structure and understanding the vibrational dynamics of its constituent parts.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment at a finite temperature. mdpi.com

In a condensed phase (liquid or solid), the behavior of this compound is governed by intermolecular interactions. MD simulations can model these interactions explicitly. Based on its structure, the following interactions are expected to be significant:

π-π Stacking: Interactions between the aromatic quinoline ring systems of adjacent molecules. nih.govnih.gov

Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds between the aromatic C-H donors and the carboxylate oxygen or quinoline nitrogen acceptors. researchgate.net

Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor, potentially forming C-Br···O or C-Br···N interactions with nearby molecules. mdpi.com

MD simulations can also incorporate explicit solvent molecules (e.g., water) to study solvation effects directly. Alternatively, continuum solvent models like the Polarizable Continuum Model (PCM) can be used within DFT calculations to approximate the effect of a solvent on the molecule's electronic structure and properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net For quinoline derivatives, QSAR models have been developed to predict their efficacy as anticancer, antimicrobial, and antimalarial agents. nih.govmdpi.comnih.gov These models utilize molecular descriptors—such as electronic, hydrophobic, and global reactivity parameters calculated using methods like Density Functional Theory (DFT)—to build a statistically significant relationship with biological endpoints. dergipark.org.trresearchgate.net

For instance, a 3D-QSAR model developed for quinoline derivatives as inhibitors of the Plasmodium falciparum 3D7 strain showed high predictive accuracy, with a test set correlation coefficient (r²test) of 0.876 for the Comparative Molecular Similarity Index Analysis (CoMSIA) model. mdpi.com Such models generate contour maps that visualize the structural features favoring or disfavoring activity. A CoMSIA model for antimalarial quinolines indicated that a halogen atom at position 7 of the quinoline core enhances inhibitory activity, a finding directly relevant to the 7-bromo substitution in this compound. mdpi.com

Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model can then be used as a 3D query to screen virtual databases for new compounds with potential activity. For a molecule like this compound, the quinoline ring would serve as the aromatic feature, while the carbonyl oxygen atoms of the ester group could act as hydrogen bond acceptors.

Table 1: Example of Statistical Parameters for QSAR Models of Quinoline Derivatives

| Model Type | Training Set (r²) | Test Set (r²_test) | Cross-Validation (q²) | Application |

|---|---|---|---|---|

| 2D-QSAR | 0.827 | 0.845 | - | Antimalarial (P. falciparum) mdpi.com |

| CoMFA | - | 0.878 | > 0.5 | Antimalarial (P. falciparum) mdpi.com |

| CoMSIA | - | 0.876 | > 0.5 | Antimalarial (P. falciparum) mdpi.com |

| 3D-QSAR | 0.913 | - | 0.625 | Anticancer (Serine/threonine kinase STK10 inhibition) nih.gov |

This table is generated based on data from studies on various quinoline derivatives and is for illustrative purposes.

Reactivity Predictions and Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into the intrinsic reactivity of molecules and the mechanisms of chemical reactions. Methods based on Density Functional Theory (DFT) are widely used to calculate electronic structure and reactivity descriptors that explain and predict chemical behavior. nih.govscirp.org

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. sapub.org The Fukui function, ƒ(r), is a key local reactivity descriptor that identifies which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. uantwerpen.be It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

There are three main types of Fukui functions:

ƒ+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance).

ƒ-(r) : Describes reactivity towards an electrophilic attack (electron donation).

ƒ0(r) : Describes reactivity towards a radical attack.

Studies on quinoline and its derivatives have used Fukui functions to map their reactive sites. researchgate.net For pristine quinoline, calculations show distinct regions where the electron density changes upon the addition or removal of an electron, highlighting potential sites for substitution reactions. researchgate.net For this compound, one would expect the ƒ+(r) function to show high values on the carbon atoms of the quinoline ring, particularly those activated by the electron-withdrawing carboxylate group, indicating susceptibility to nucleophilic attack. Conversely, the nitrogen atom and oxygen atoms would be likely sites for electrophilic attack, as indicated by the ƒ-(r) function.

Other important reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. sapub.org

Table 2: Global Reactivity Descriptors Calculated via DFT for Quinoline Derivatives (Illustrative)

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | IP | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration. |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons. |

For example, DFT modeling has been used to investigate the mechanism of Suzuki-Miyaura reactions involving bromo-substituted heterocyclic compounds. mdpi.com Such studies can rationalize the regioselectivity of reactions and explain the formation of unexpected byproducts. Similarly, the mechanism of N-heterocyclic carbene (NHC)-catalyzed transformations of α-bromo enals has been detailed using DFT, identifying the stereoselectivity-determining step and the non-covalent interactions that control the reaction's outcome. rsc.org For this compound, DFT could be employed to model its synthesis, such as the cyclization and substitution steps, or its subsequent functionalization, predicting the most favorable reaction conditions and outcomes.

Docking Studies and Ligand-Receptor Interactions (if applicable to derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug design for screening virtual libraries and understanding how potential drugs interact with their biological targets. researchgate.net

Numerous docking studies have been performed on quinoline derivatives to explore their potential as inhibitors of various enzymes. Derivatives of 6-bromo quinazoline (B50416) have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov These studies revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.gov Similarly, novel quinazoline derivatives have been investigated as inhibitors of Phosphodiesterase 7 (PDE7), where docking simulations helped rationalize their in vitro activity. nih.govfrontiersin.org

For this compound, docking studies could predict its binding affinity to various protein targets. Based on the activities of related compounds, potential targets could include protein kinases, DNA gyrase, or enzymes involved in parasitic life cycles. researchgate.netresearchgate.net For example, docking of pyrazoline derivatives containing a quinoline moiety into the PI3K kinase active site identified compounds with strong binding affinities, suggesting their potential as lead molecules for PI3K inhibitors. bohrium.com The 7-bromo substituent could engage in halogen bonding or hydrophobic interactions within a receptor's active site, while the ethyl carboxylate group could form crucial hydrogen bonds, anchoring the molecule.

Table 3: Examples of Docking Studies on Quinoline Derivatives

| Derivative Class | Protein Target | Key Interactions Observed | Potential Application |

|---|---|---|---|

| 2-Aryl-4,6-disubstituted quinolines | VEGFR Tyrosine Kinase | Hydrogen bonding, hydrophobic interactions | Anticancer researchgate.net |

| 6-Bromo quinazoline derivatives | EGFR | π-π stacking, π-alkyl interactions, hydrogen bonds | Anticancer nih.gov |

| Quinoline-based pyrazolines | PI3K Kinase | Hydrogen bonds, hydrophobic interactions | Anticancer bohrium.com |

| Substituted quinazolines | Phosphodiesterase 7 (PDE7A) | Hydrogen bonds, π-π stacking | Anti-inflammatory nih.gov |

Applications and Derivatives in Advanced Research

Synthetic Intermediates for Complex Organic Molecules

The quinoline-3-carboxylate framework is a recognized building block in synthetic organic chemistry. asianpubs.org The bromine atom at the 7-position of Ethyl 7-bromoquinoline-3-carboxylate serves as a key functional handle, allowing for a variety of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation, thereby enabling the construction of intricate molecular architectures.

Precursors for Polyfunctionalized Quinolines

This compound is an ideal precursor for generating quinoline (B57606) derivatives with multiple functional groups. The strategic placement of the bromine atom allows for selective modifications, leading to a diverse library of compounds.

Research has demonstrated the conversion of related 7-haloquinolones into more complex structures. For instance, a multi-step synthesis starting from a 7-chloroquinoline (B30040) derivative has been used to produce novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives. nih.gov This process involves the selective formation of an azide (B81097) at the C-7 position, followed by reduction to an amine, which is then acylated. nih.gov This methodology highlights how the halogen at the C-7 position can be effectively replaced to introduce new functionalities, such as long-chain fatty amides, resulting in highly derivatized quinoline structures with potential biological applications. nih.gov

Building Blocks for Fused Heterocyclic Systems

The reactivity of the 7-haloquinoline-3-carboxylic acid scaffold makes it an excellent starting point for the synthesis of fused polycyclic heterocyclic systems. These complex structures are of great interest due to their presence in natural products and their diverse pharmacological properties.

A notable example is the synthesis of tetracyclic and pentacyclic fused systems. Starting from 7-chloro-8-nitroquinoline-3-carboxylic acid, a close analogue of the bromo- aompound, researchers have successfully constructed novel fused heterocycles. nih.gov The process involves a nucleophilic aromatic substitution reaction at the C-7 position with a bifunctional nucleophile like 3-mercaptopropionic acid or 2-mercaptobenzoic acid. nih.gov Subsequent reduction of the nitro group at the C-8 position to an amine provides the necessary functionality for an intramolecular cyclization (lactamization), yielding complex fused systems such as hexahydro nih.govnih.govthiazepino[2,3-h]quinolines and tetrahydroquino[7,8-b]benzothiazepines. nih.gov Similarly, starting from 7,8-diaminoquinoline derivatives, which can be prepared from 7-halo-8-nitro precursors, cyclocondensation reactions can be employed to build other fused systems like imidazo[4,5-h]quinolines and pyrido[2,3-f]quinoxalines. researchgate.netresearchgate.net These synthetic strategies underscore the utility of 7-haloquinoline-3-carboxylates as foundational building blocks for creating structurally diverse and complex heterocyclic molecules.

Medicinal Chemistry and Drug Discovery Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Its ability to interact with various biological targets has made it a focal point for the design and development of new drugs.

Scaffold for Bioactive Compounds

This compound and its derivatives serve as a fundamental scaffold for the development of a wide range of bioactive compounds. The quinoline ring system is adept at participating in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules, while the substituents at various positions can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the quinoline-3-carboxylate scaffold have demonstrated significant potential as anticancer agents. nih.gov Their mechanism of action often involves the induction of apoptosis in cancer cells.

A study focused on newly synthesized quinoline-3-carboxylate derivatives revealed potent antiproliferative activity against human cancer cell lines. nih.gov Specifically, certain compounds showed significant efficacy against the MCF-7 breast cancer cell line and the K562 chronic myelogenous leukemia cell line, with IC₅₀ values in the sub-micromolar range. nih.gov The anticancer effects were found to be mediated through the up-regulation of intrinsic apoptosis pathways. nih.gov The structure-activity relationship data from these studies provide a roadmap for designing more potent quinoline-based anticancer drugs. nih.gov

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast Cancer) | 0.33 | nih.gov |

| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast Cancer) | 0.33 | nih.gov |

| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | nih.gov |

| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | nih.gov |

The quinoline core is also a key pharmacophore in the development of antiviral agents, targeting various viral enzymes essential for replication.

HIV-1 Integrase Inhibitors: The quinoline-3-carboxylic acid scaffold has been identified as a promising alternative to traditional diketo acids (DKA) in the design of HIV-1 integrase inhibitors. This viral enzyme is crucial for integrating the viral DNA into the host genome, making it an attractive target for antiretroviral therapy. The pharmacophore model for these inhibitors often includes features that allow for chelation with metal ions in the enzyme's active site.

Anti-HCV Agents: Derivatives based on the quinoline scaffold have also emerged as potent inhibitors of the Hepatitis C Virus (HCV). Research has led to the discovery of quinoline-based macrocyclic derivatives that act as pan-genotypic HCV NS3/4a protease inhibitors. nih.gov The NS3/4a protease is essential for viral polyprotein processing, and its inhibition halts viral replication. In one study, replacing a quinoxaline (B1680401) moiety with a quinoline in a known inhibitor scaffold led to compounds with high potency. nih.gov Furthermore, other research has identified anilinoquinoline derivatives with significant anti-HCV activity. nih.gov One such compound, 2-(3'-nitroanilino)quinoline, was found to inhibit HCV replication in a cell-based replicon system and also showed inhibitory effects on the HCV NS3/4A protease activity. nih.gov

| Compound/Derivative Class | Viral Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(3'-nitroanilino)quinoline | HCV Replication | EC₅₀ | 7 μM | nih.gov |

| Quinoline-based macrocycles | HCV NS3/4a Protease | Demonstrated high potency | nih.gov |

Antibacterial and Antimicrobial Agents

The quinoline ring system, particularly the 4-oxoquinoline-3-carboxylic acid scaffold, is a cornerstone of the quinolone class of antibiotics. This compound serves as a key intermediate in the synthesis of novel derivatives with potential antibacterial and antimicrobial properties. The bromine atom at the C-7 position is a reactive site suitable for introducing various functional groups via nucleophilic substitution or cross-coupling reactions, allowing for the systematic modification of the molecule to enhance its biological activity.

Research into quinolone derivatives has shown that the substituent at the C-7 position plays a crucial role in determining the spectrum and potency of antibacterial activity. For instance, studies on related fluoroquinolones have demonstrated that introducing aryl or heteroaryl groups at the C-7 position can lead to compounds with significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. In one study, ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate, a compound structurally related to the bromo-analogue, was used as a starting material. Through Suzuki-Miyaura cross-coupling reactions, various aryl and hetaryl moieties were introduced at the C-7 position, ultimately yielding potent antibacterial agents. researchgate.net

Further modifications of the quinoline-3-carboxylate structure have been explored to generate compounds with broad-spectrum antimicrobial effects. For example, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized and evaluated. nih.gov One derivative, featuring a hexanoic acid-based fatty amide at the C-7 position, demonstrated promising activity against both bacterial and fungal strains, with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus. nih.gov These findings underscore the importance of the C-7 position, where the bromine of this compound resides, as a critical point for modification in the development of new antimicrobial agents.

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Staphylococcus aureus MTCC 96 | MIC | 3.9 µg/mL | nih.gov |

| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Bacillus subtilis MTCC 121 | Anti-biofilm MIC | 4.6 µg/mL | nih.gov |

| [2,3′-biquinoline]-4-carboxylic acid derivative (10) | Bacterial Strains | Mean Inhibition Zone | 20.7 ± 1.5 mm | researchgate.net |

Antimalarial Agents

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being landmark drugs. mdpi.com this compound provides a modern platform for developing new antimalarial agents designed to overcome the challenge of drug resistance. nih.govresearchgate.net Its structure allows for modifications that can lead to compounds with potent activity against various life-cycle stages of the Plasmodium parasite. acs.org

Research has focused on synthesizing and evaluating various quinoline-3-carboxylate derivatives for their antiplasmodial efficacy. Studies indicate that the ester functionality at the C-3 position and the substituent at the C-7 position are critical for activity. For example, in a study of 4-oxo-3-carboxyl quinolones, it was found that an ethyl carboxylate at the C-3 position was superior to a carboxylic acid or amide for antimalarial potency. nih.gov Furthermore, the nature of the substituent on the benzo ring significantly influences activity. While a 7-methoxy group was found to be favorable in one series of compounds, the 7-bromo position in this compound offers a versatile handle to introduce other groups to optimize potency. nih.gov

Derivatives of quinoline-3-carboxylates have demonstrated excellent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, compounds 9n and 9o, which are substituted quinoline-3-carboxylates, exhibited potent anti-plasmodial activity with IC50 values in the low micromolar range against both Pf3D7 (CQ-sensitive) and PfINDO (CQ-resistant) lines. malariaworld.org This highlights the potential of this chemical class to yield new therapeutic candidates that can address current challenges in malaria treatment. nih.govmalariaworld.org

Table 2: In Vitro Antimalarial Activity of Selected Quinoline-3-Carboxylate Derivatives

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9n | Pf3D7 (CQ-sensitive) | 3.96 | malariaworld.org |

| Compound 9n | PfINDO (CQ-resistant) | 6.38 | malariaworld.org |

| Compound 9o | Pf3D7 (CQ-sensitive) | 6.71 | malariaworld.org |

| Compound 9o | PfINDO (CQ-resistant) | 2.8 | malariaworld.org |

| 7-methoxy quinolone carboxyl ester (7) | K1 (CQ-resistant) | ~0.25 | nih.gov |

| 7-methoxy quinolone carboxyl ester (7) | 3D7 (CQ-sensitive) | ~0.25 | nih.gov |

Structure-Activity Relationship (SAR) Studies on Quinoline-3-carboxylates

Structure-activity relationship (SAR) studies on quinoline-3-carboxylates and related quinoline carboxylic acids have identified several key structural features that govern their biological activity. These studies are crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Key findings from SAR studies on this scaffold include:

The C-3 Position: The ethyl carboxylate group at the C-3 position is often critical for activity. In antimalarial quinolones, replacing the 3-carboxyl ester with a carboxylic acid or a carboxamide group was found to abolish activity. nih.gov This suggests that the ester moiety is essential for target interaction or for the molecule's physicochemical properties.

The C-4 Position: The presence of an oxo (keto) group at the C-4 position generally enhances biological activity. In antimalarial derivatives, changing the 4-keto group to a 4-methoxy group resulted in a two- to three-fold decrease in potency, indicating the importance of the C-4 keto moiety. nih.gov

The Benzo Ring (C-5 to C-8 Positions): This region of the quinoline nucleus is a primary site for modification to fine-tune activity, selectivity, and pharmacokinetic properties. nih.govaminer.cn The substituent at the C-7 position, such as the bromine in this compound, is particularly significant. In antibacterial agents, various thio-substituted groups at C-7 were evaluated, with a 2-aminoethylthio group found to be optimal for enhancing in vitro activity. nih.gov For antimalarial compounds, a methoxy (B1213986) group at C-7 was shown to be more favorable than at C-5. nih.gov These findings highlight the C-7 position as a strategic point for introducing diversity to modulate biological effects.

Development of Novel Therapeutic Candidates

This compound is a valuable starting material for the development of novel therapeutic candidates targeting a range of diseases, including infectious diseases and cancer. nih.govnih.gov The versatility of the quinoline-3-carboxylate scaffold allows medicinal chemists to synthesize diverse libraries of compounds for screening against various biological targets. orientjchem.org

In the field of oncology, derivatives of quinoline-3-carboxylates have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov For example, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates, synthesized from a related precursor, showed significant inhibitory activity against lung (A549) and colon (HT29) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, superior to the reference drug cisplatin. nih.govrsc.org

The development process often involves identifying an active "hit" compound from a screening campaign and then performing chemical modifications to optimize its properties into a "lead" compound. The bromine atom at the C-7 position of this compound is an ideal handle for such lead optimization, enabling the exploration of different substituents to improve potency, selectivity, and drug-like properties. The ultimate goal is to develop a preclinical candidate with a novel mechanism of action and potent in vivo efficacy, as has been achieved with other quinoline-based series in antimalarial research. acs.org

Agrochemical Research and Development

The quinoline core structure is not only relevant in pharmaceuticals but also serves as a scaffold for compounds used in agriculture.

Precursors for Crop Protection Compounds

This compound and related quinoline esters are considered versatile building blocks in synthetic chemistry. researchgate.net This versatility extends to the synthesis of compounds for crop protection. The reactive sites on the quinoline ring, particularly the halogen at position 7 and the ester at position 3, allow for the construction of more complex molecules with potential pesticidal or fungicidal properties. While specific, large-scale applications of this compound in this area are not extensively documented in publicly available research, its utility as a chemical intermediate makes it a plausible precursor for the synthesis of novel agrochemicals. A study on quinoline carboxylic acids identified them as a class of inhibitors for dihydroorotate (B8406146) dehydrogenase, an enzyme relevant to both anticancer and potentially agrochemical applications. nih.gov

Herbicidal Applications (as part of quinoline herbicides)